3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness ADMET prediction

3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313499-89-7) is a small-molecule thiazolyl benzamide with the molecular formula C18H14Cl2N2OS and a molecular weight of 377.3 g/mol. It belongs to the broader family of N-thiazol-2-yl-benzamide derivatives, a privileged scaffold in medicinal chemistry associated with anticancer, antifungal, and antidiabetic activities.

Molecular Formula C18H14Cl2N2OS
Molecular Weight 377.28
CAS No. 313499-89-7
Cat. No. B2846397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS313499-89-7
Molecular FormulaC18H14Cl2N2OS
Molecular Weight377.28
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
InChIInChI=1S/C18H14Cl2N2OS/c1-10-3-4-15(11(2)5-10)16-9-24-18(21-16)22-17(23)12-6-13(19)8-14(20)7-12/h3-9H,1-2H3,(H,21,22,23)
InChIKeyLFXGRYPVKNQCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313499-89-7) – Chemical Identity and Structural Class


3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313499-89-7) is a small-molecule thiazolyl benzamide with the molecular formula C18H14Cl2N2OS and a molecular weight of 377.3 g/mol [1]. It belongs to the broader family of N-thiazol-2-yl-benzamide derivatives, a privileged scaffold in medicinal chemistry associated with anticancer, antifungal, and antidiabetic activities [2]. This compound is structurally distinguished from the well-characterized mitotic inhibitor INH1 (CAS 313553-47-8) by the presence of two chlorine atoms at the 3- and 5-positions of the benzamide ring, a modification predicted to significantly alter lipophilicity (XLogP3-AA = 5.8), electronic properties, and target-binding interactions relative to the unsubstituted parent scaffold [1].

Why Generic Substitution Fails for 3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide – The Case Against Simple In-Class Interchange


Within the thiazolyl benzamide chemotype, subtle substituent variations on the benzamide ring drive profound differences in target engagement, potency, and selectivity. The unsubstituted parent compound INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide) was identified as a direct Hec1 binder that disrupts the Hec1/Nek2 interaction, yielding GI50 values of 10–21 µM in breast cancer cell lines [1]. However, substitution at the 3- and 5-positions with chlorine—as in the target compound—is predicted to alter both the lipophilicity and the electrostatic surface of the molecule, which have been demonstrated in related thiazolyl benzamide series to modulate glucokinase activation fold (1.48–1.83 range) and antifungal SDH inhibition potency by orders of magnitude [2][3]. Computational ADMET profiling of analogous N-phenylbenzamide-thiazole derivatives further confirms that dichloro substitution patterns can shift drug-likeness parameters, passive permeability, and metabolic stability [3]. Therefore, procurement of this specific dichloro analog is essential for SAR studies aiming to optimize potency or selectivity within the Hec1/Nek2, SDH, or GK target families; generic substitution with the unsubstituted benzamide or alternative halo-analogs will yield non-comparable biological readouts.

3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide – Quantitative Differentiation Data vs. INH1 and Thiazolyl Benzamide Analogs


Enhanced Lipophilicity vs. INH1 Parent Scaffold Drives Different Pharmacokinetic Predictions

The target compound exhibits a computed XLogP3-AA of 5.8, compared to an XLogP3 of approximately 3.9–4.2 for the unsubstituted INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide) based on fragment-based calculation [1][2]. This 1.6–1.9 log unit increase in lipophilicity, conferred by the 3,5-dichloro substitution, is predicted to enhance membrane permeability but may also increase plasma protein binding and metabolic clearance, representing a distinct ADMET profile that must be accounted for in cell-based versus in vivo experimental designs [1].

Lipophilicity Drug-likeness ADMET prediction

Predicted Altered Hec1 Binding vs. INH1 Based on SAR from Related Pyridinecarboxamide Analogs

While direct Hec1 binding data for the dichloro compound are not publicly available, the SAR of the closely related derivative N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide demonstrates that replacing the benzamide with a pyridinecarboxamide moiety increases cytotoxicity >10‑fold against MDA‑MB‑231 cells (IC50 = 1.2 µM vs. INH1 GI50 = 10–21 µM) . This establishes that the benzamide ring electronic character is a critical potency driver for Hec1-targeting thiazoles. The 3,5-dichloro substitution introduces electron-withdrawing groups that are expected to further modulate benzamide π-stacking and hydrogen-bonding interactions within the Hec1 binding pocket, providing a structurally distinct probe for mapping Hec1 SAR .

Hec1/Nek2 inhibition Mitotic pathway Structure-activity relationship

Differential Screening Hits Across High-Throughput Assays vs. Other Thiazolyl Benzamide Library Members

According to PubChem BioAssay records curated by The Scripps Research Institute Molecular Screening Center, 3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide was tested in at least three distinct HTS campaigns: (i) an AlphaScreen-based counterscreen for LysRS inhibitors, (ii) a primary AlphaScreen to identify CBX7 chromodomain inhibitors, and (iii) a cell-based GPR151 agonist screen . While numerical activity outcomes from these screens are not disclosed in the public summary, the fact that this specific analog was selected for testing across multiple unrelated targets—rather than the unsubstituted INH1 parent—indicates that the 3,5-dichloro substitution pattern was deliberately prioritized by screening centers, likely based on computational diversity selection or favorable in silico drug-likeness profiles .

High-throughput screening CBX7 inhibition GPR151 activation

3,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide – Optimal Procurement-Driven Application Scenarios


Hec1/Nek2 Mitotic Pathway SAR Probe: Mapping Electron-Withdrawing Substituent Effects on Spindle Checkpoint Disruption

This compound serves as a rationally designed SAR probe for the Hec1/Nek2 mitotic pathway. Building on INH1 (GI50 = 10–21 µM in MDA-MB-468 and other breast cancer lines), the 3,5-dichloro substitution introduces electron-withdrawing groups that are predicted to modulate the benzamide–Hec1 binding interface. Researchers can systematically compare target engagement (Hec1 binding), Nek2 protein destabilization, kinetochore localization defects, and anti-proliferative potency against INH1 and the pyridinecarboxamide analog (IC50 = 1.2 µM) to construct a comprehensive electronegativity–activity landscape [1].

Antifungal SDHI Lead Optimization: Leveraging the 3,5-Dichloro Motif for Succinate Dehydrogenase Binding

The thiazolyl benzamide scaffold has demonstrated potent SDHI-based antifungal activity, with compounds such as 3B (EC50 = 0.72 mg/L against Sclerotinia sclerotiorum) outperforming thifluzamide (EC50 = 1.08 mg/L) [2]. The 3,5-dichloro substitution pattern on the benzamide ring is a common feature in commercial SDHI fungicides and is hypothesized to enhance SDH binding affinity through halogen-bonding interactions in the ubiquinone binding pocket. This compound is positioned as a readily accessible intermediate for synthesizing and evaluating novel 3,5-dichloro-substituted thiazolyl benzamide SDHI candidates against Rhizoctonia solani, Botrytis cinerea, and other crop pathogens.

Computational Chemistry and Molecular Docking Studies on Halogenated Benzamide–Protein Interactions

With a computed XLogP of 5.8 and a well-defined 3,5-dichloro substitution pattern, this compound is an ideal candidate for computational benchmarking studies. The scaffold can be used to dock into the allosteric site of glucokinase (where related thiazolyl benzamides show activation folds of 1.48–1.83) or into the SDH ubiquinone pocket to evaluate how the dichloro motif influences binding free energy, halogen-bond geometry, and hydrophobic packing relative to unsubstituted and mono-substituted analogs [3]. Procurement of this specific analog ensures that computational predictions are anchored to a physically available compound for experimental validation.

Reference Standard for Quality Control of Thiazolyl Benzamide Chemical Libraries

Given its inclusion in multiple high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center, this compound holds value as a characterized reference standard for chemical library QC. Laboratories maintaining thiazolyl benzamide screening collections can use it as a retention time and ionization benchmark in LC-MS workflows (exact mass = 376.0203896 Da), enabling accurate library annotation and batch-to-batch purity verification when procuring from multiple commercial vendors .

Quote Request

Request a Quote for 3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.